3-(3,3-dimethylbutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
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Description
3-(3,3-dimethylbutanamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H24N2O4 and its molecular weight is 380.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Benzofuran derivatives, such as the one , are often synthesized and evaluated for various biological activities. A study conducted by Lavanya et al. (2017) synthesized new benzofuran carboxamide derivatives and evaluated them for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the diverse potential applications in medicinal chemistry and drug discovery (Lavanya, Sribalan, & Padmini, 2017).
COX Inhibition and Analgesic Properties
Another study by Abu‐Hashem et al. (2020) synthesized novel benzodifuran derivatives and evaluated them as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities. This study suggests that benzofuran derivatives could be potent therapeutic agents, especially in conditions where COX inhibition is beneficial (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective and Antioxidant Effects
Cho et al. (2015) synthesized a series of benzofuran carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. The study identified specific structural substitutions that enhance these properties, offering insights into the design of compounds for neuroprotection and antioxidation (Cho et al., 2015).
Antimicrobial Activities
The synthesis and evaluation of benzofuran derivatives for their antimicrobial properties are also a significant area of research. For instance, Idrees et al. (2020) synthesized novel benzofuran-pyrazole carboxamide derivatives and assessed their antibacterial activity against pathogenic bacteria. This research contributes to the search for new antibacterial agents amid growing antibiotic resistance (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
COX Inhibition and Anti-inflammatory Effects
Research on the anti-inflammatory effects of benzofuran derivatives is quite extensive. Ohemeng et al. (1994) synthesized a series of benzofuran hydroxamic acids, evaluating them for their 5-lipoxygenase inhibitory activities. The study found that these compounds are potent inhibitors, offering potential therapeutic benefits for diseases with inflammatory components (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, Hageman, 1994).
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-22(2,3)13-18(25)24-19-16-10-5-6-11-17(16)28-20(19)21(26)23-14-8-7-9-15(12-14)27-4/h5-12H,13H2,1-4H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAGFIIFTOCIAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.